(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one
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Overview
Description
(1S)-4-Methylbicyclo[222]oct-5-en-2-one is an organic compound with the molecular formula C₉H₁₄O It belongs to the class of bicyclic compounds, which are characterized by having two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route starts with the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A parent hydrocarbon with a similar bicyclic structure but lacking functional groups.
4-Methylcyclohexanone: A monocyclic ketone with a similar methyl and ketone substitution pattern.
Norbornene: Another bicyclic compound with a different ring fusion pattern.
Uniqueness
(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one is unique due to its specific bicyclic structure and the presence of both a methyl group and a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
83637-35-8 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-4-methylbicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3/t7-,9?/m1/s1 |
InChI Key |
ZFFCBWOUNBBXFH-YOXFSPIKSA-N |
Isomeric SMILES |
CC12CC[C@@H](C=C1)C(=O)C2 |
Canonical SMILES |
CC12CCC(C=C1)C(=O)C2 |
Origin of Product |
United States |
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